molecular formula C10H18N2O3S B3278131 3-(1,1-Dioxidothiomorpholino)azepan-2-one CAS No. 671754-68-0

3-(1,1-Dioxidothiomorpholino)azepan-2-one

Cat. No.: B3278131
CAS No.: 671754-68-0
M. Wt: 246.33 g/mol
InChI Key: RGZLNKZCMKZVBR-UHFFFAOYSA-N
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Description

3-(1,1-Dioxidothiomorpholino)azepan-2-one is a heterocyclic compound featuring a seven-membered azepan-2-one ring fused with a 1,1-dioxidothiomorpholine moiety. The thiomorpholine ring is oxidized to a sulfone, enhancing its electronic properties and stability, which is critical for applications in medicinal chemistry and organic synthesis. Its synthesis typically involves coupling thiomorpholine-1,1-dioxide with diazoacetamide precursors under optimized conditions, achieving high yields (e.g., 97% via column chromatography) . The compound’s structural uniqueness lies in its fused bicyclic system, which confers distinct reactivity and conformational flexibility compared to simpler analogs.

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c13-10-9(3-1-2-4-11-10)12-5-7-16(14,15)8-6-12/h9H,1-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZLNKZCMKZVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidothiomorpholino)azepan-2-one typically involves the reaction of azepan-2-one with thiomorpholine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the dioxido group. Common oxidizing agents used in this synthesis include hydrogen peroxide or peracids. The reaction is usually conducted at a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of 3-(1,1-Dioxidothiomorpholino)azepan-2-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidothiomorpholino)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can regenerate the thiomorpholine ring .

Scientific Research Applications

3-(1,1-Dioxidothiomorpholino)azepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidothiomorpholino)azepan-2-one involves its interaction with specific molecular targets. The dioxido group can participate in redox reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The azepan-2-one moiety may contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Key Findings and Trends

Electronic and Steric Effects: The 1,1-dioxidothiomorpholino group acts as an electron-withdrawing sulfone, polarizing adjacent bonds and facilitating nucleophilic reactions. For example, in α-bromodiazoacetamides, this group stabilizes reactive intermediates during C–H insertion . Substituents like fluorine (e.g., fluorophenyl in ) enhance metabolic stability and target binding affinity in kinase inhibitors.

Synthetic Accessibility :

  • Yields vary significantly based on substituent complexity. Simple aryl ketones (e.g., 4-methoxy-3-nitrophenyl in ) achieve >85% yields, while multi-step syntheses (e.g., kinase inhibitors in ) yield <50% due to steric hindrance and purification challenges.

Bromopyrimidine-containing analogs (e.g., ) demonstrate efficacy as focal adhesion kinase inhibitors, critical for cancer metastasis studies.

Physical Properties :

  • Polar substituents (e.g., hydroxyethoxy chains in ) improve aqueous solubility, whereas nitro or bromo groups increase lipophilicity, influencing membrane permeability.

Biological Activity

3-(1,1-Dioxidothiomorpholino)azepan-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiomorpholine ring and a ketone functional group. Its molecular formula is C9H14N2O2SC_9H_{14}N_2O_2S, which contributes to its reactivity and interaction with biological targets.

The biological activity of 3-(1,1-Dioxidothiomorpholino)azepan-2-one is primarily attributed to its ability to interact with various biomolecular targets. The presence of the thiomorpholine moiety allows for potential interactions through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding.

Biological Activities

Research indicates that 3-(1,1-Dioxidothiomorpholino)azepan-2-one exhibits several biological activities:

  • Antiinflammatory Effects : Similar compounds have shown broad-spectrum chemokine inhibition, suggesting potential anti-inflammatory properties .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can exhibit antimicrobial properties, making it a candidate for further investigation in infectious diseases .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of 3-(1,1-Dioxidothiomorpholino)azepan-2-one:

StudyFindings
Identified as a broad-spectrum chemokine inhibitor with potential therapeutic applications in inflammation.
Demonstrated enzyme inhibition capabilities, which could lead to novel drug development pathways.
Exhibited antimicrobial properties against specific pathogens, warranting further exploration in the context of infectious disease treatment.

Case Study: Antiinflammatory Activity

In vitro assays conducted on related compounds have shown significant anti-inflammatory effects at doses as low as 1 mg/kg. These findings suggest that 3-(1,1-Dioxidothiomorpholino)azepan-2-one may possess similar properties, making it a valuable candidate for further pharmacological evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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